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molecular formula C7H3ClINS B8719228 7-Chloro-6-iodothieno[3,2-b]pyridine

7-Chloro-6-iodothieno[3,2-b]pyridine

Cat. No. B8719228
M. Wt: 295.53 g/mol
InChI Key: YLDUIWHPOFIVEJ-UHFFFAOYSA-N
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Patent
US09181271B2

Procedure details

A mixture of the crude 6-iodothieno[3,2-b]pyridin-7-ol (0.99 g, 3.6 mmol) in phosphoryl chloride (20 mL) was heated at 120° C. for 2 h. The reaction was cooled to room temperature, concentrated under reduced pressure. The residue was co-evaporated with toluene, then diluted with dichloromethane and neutralized carefully with sat. NaHCO3 solution. The black tar was filtered off and the filtrate was transferred to a separation funnel. The organic layer was concentrated and purified on silica gel (eluting with 0-35% EtOAc/hexanes) to give the desired product (44% in 2 steps). LCMS calculated for C7H4ClINS (M+H)+: m/z=295.9. Found: 295.8.
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3](O)=[C:4]2[S:10][CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:3]1[C:2]([I:1])=[CH:7][N:6]=[C:5]2[CH:8]=[CH:9][S:10][C:4]=12

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
IC=1C(=C2C(=NC1)C=CS2)O
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with dichloromethane and neutralized carefully with sat. NaHCO3 solution
FILTRATION
Type
FILTRATION
Details
The black tar was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was transferred to a separation funnel
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (eluting with 0-35% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1I)C=CS2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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